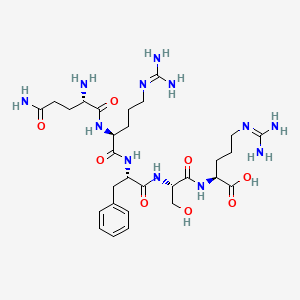

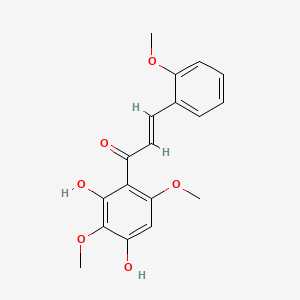

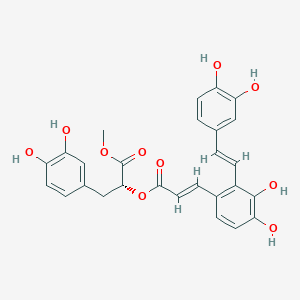

![molecular formula C8H7N3O2 B1632609 Methyl imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1119452-82-2](/img/structure/B1632609.png)

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate

Übersicht

Beschreibung

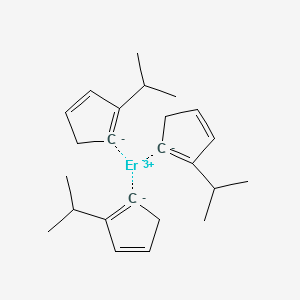

“Methyl imidazo[1,2-a]pyrimidine-2-carboxylate” is a chemical compound with the linear formula C8H7N3O2 . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for their synthesis have been developed, with an emphasis on the ecological impact of the methods and the mechanistic aspects . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . Their molecular structure and orbital properties can be obtained using quantum chemical methods .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . These methods aim to improve the ecological impact of the classical schemes and are structured by the type of the reacting species, leading to the formation of similar final products .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is utilized in the synthesis of various heterocyclic compounds due to its versatility. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation techniques have been developed to synthesize methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, demonstrating the chemical reactivity of this compound in aqueous synthesis (Darapaneni Chandra Mohan et al., 2013).

Medicinal Chemistry and Drug Development

- The compound has been subject to systematic structure modifications to reduce metabolism mediated by aldehyde oxidase (AO), showcasing its potential in drug development, especially in the context of targeting the androgen receptor for tumor growth inhibition in castration-resistant prostate cancer (CRPC) (A. Linton et al., 2011).

Catalytic Applications

- Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine exemplifies its application in catalysis, providing an efficient synthesis method for 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Wenjie Li et al., 2003).

Synthetic Methodologies

- Extensive research on synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines outlines the development of new chemosynthetic strategies and drug development. This includes methodologies like multicomponent reactions, condensation reactions, and intramolecular cyclizations, which emphasize the broad applicability of this compound in creating diverse medicinal compounds (Richa Goel et al., 2015).

Antineoplastic Activity

- Research into benzimidazole condensed ring systems, including derivatives of this compound, has shown promising antineoplastic activities. These efforts are part of ongoing development for new antineoplastic agents, highlighting the compound's role in cancer treatment research (A. Abdel-Hafez, 2007).

Optical Properties and Sensing Applications

- Studies on the synthesis of biologically active fused imidazo[1,2-a]pyrimidines have not only explored their biological activity but also their optical properties. This includes the development of fluorescent sensors for zinc ions, demonstrating the compound's utility in both biological and material sciences (Manish Rawat & D. Rawat, 2018).

Biophysical Characteristics and DNA Interaction

- The compound has been investigated for its role in the design and synthesis of polyamides with the ability to target specific DNA sequences, offering potential applications in gene expression control and medicinal chemistry for treating diseases such as cancer (Sameer Chavda et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl imidazo[1,2-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-7(12)6-5-11-4-2-3-9-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPAATUDJDSKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CC=NC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

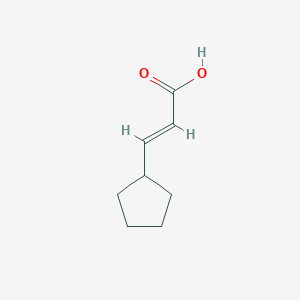

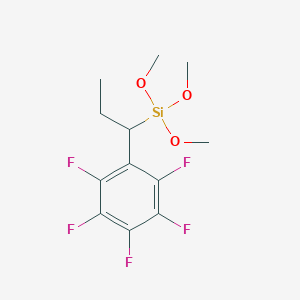

![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)